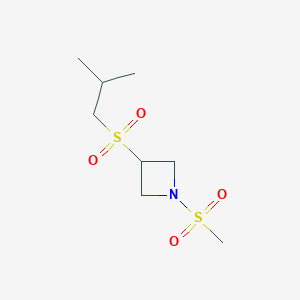
5-(Trifluoromethyl)-1,3,4-thiadiazole-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular and electronic structure of 2-amino-5-trifluoromethyl-1,3,4-thiadiazole has been extensively investigated . The energy barrier corresponding to the conversion between imino and amino tautomers has been calculated, indicating the existence of the amino tautomer in the solid state for the title compound .
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Synthetic Methodologies and Chemical Transformations: Research has led to the development of various synthetic routes and transformations involving thiadiazole derivatives. For instance, the synthesis of 1,2,3-triazole derivatives through reactions with amines, hydrazines, and hydroxylamine showcases the versatility of thiadiazole carbaldehydes in producing compounds with potential applications in medicinal chemistry and material science (L'abbé et al., 1991). Additionally, novel synthetic approaches have been developed for imidazothiadiazole derivatives, demonstrating the trifluoromethyl group's contribution to green chemistry by enabling catalyst and solvent-free conditions, which is crucial for sustainable chemistry practices (Sarchahi & Esmaeili, 2021).
Biological Applications
- Antimicrobial and Antioxidant Activities: Derivatives of thiadiazole have been synthesized and evaluated for their biological activities. A study on 1,2,3-triazolyl pyrazole derivatives highlighted their broad spectrum of antimicrobial activities and moderate to good antioxidant activities. These findings are significant for the development of new antimicrobial and antioxidant agents, contributing to the fight against microbial resistance and oxidative stress-related diseases (Bhat et al., 2016).
Material Science Applications
- Organic Synthesis for Material Science: The structural versatility of thiadiazole derivatives is harnessed in synthesizing materials with unique properties. For example, the synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines illustrates the potential of thiadiazole derivatives in creating materials for electronic and photonic applications, indicating their importance in developing new materials for advanced technologies (Palka et al., 2014).
Safety and Hazards
Propriétés
IUPAC Name |
5-(trifluoromethyl)-1,3,4-thiadiazole-2-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HF3N2OS/c5-4(6,7)3-9-8-2(1-10)11-3/h1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVBHOLONBSFABF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)C1=NN=C(S1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HF3N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1260667-41-1 |
Source


|
| Record name | 5-(trifluoromethyl)-1,3,4-thiadiazole-2-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-isopropyl-N-methyl-2-(4-(morpholinosulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2713642.png)



![N-(5-chloro-2-methylphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/no-structure.png)



![(Z)-N-(4-Chloro-2-methoxy-5-methylphenyl)-2-cyano-3-[4-(difluoromethoxy)phenyl]prop-2-enamide](/img/structure/B2713658.png)
![Methyl 3-[[2-[2-[(4-fluorobenzoyl)amino]phenyl]sulfanylacetyl]amino]thiophene-2-carboxylate](/img/structure/B2713659.png)
![N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2713661.png)
![2-Chloro-N-[2-(dimethylamino)-2-methylpropyl]-N-[[4-(3-methylbutoxy)phenyl]methyl]propanamide](/img/structure/B2713662.png)